molecular formula C22H24N2O7S B1667565 Apremilast, (+/-)- CAS No. 253168-86-4

Apremilast, (+/-)-

カタログ番号 B1667565
CAS番号: 253168-86-4
分子量: 460.5 g/mol
InChIキー: IMOZEMNVLZVGJZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Apremilast is an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4). It is used for the treatment of certain types of psoriasis and psoriatic arthritis . Apremilast works by suppressing the immune system, which reduces inflammation .


Synthesis Analysis

A new protocol for the asymmetric synthesis of apremilast using tert-butanesulfinamide as a chiral auxiliary has been described. This synthetic route consists of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde .


Molecular Structure Analysis

Apremilast has a molecular formula of C22H24N2O7S and a molar mass of 460.50 g·mol−1 .


Chemical Reactions Analysis

Apremilast has been synthesized using a ketoreductase-catalyzed asymmetric reduction of prochiral ketones . Additionally, nanocrystal-based formulations of apremilast have been developed to enhance skin penetration of the drug .


Physical And Chemical Properties Analysis

Apremilast has a molecular weight of 460.5 and is soluble in DMSO at 62 mg/mL . It has been formulated into nanocrystals to enhance its solubility and dissolution rate .

科学的研究の応用

Treatment of Psoriasis and Psoriatic Arthritis

  • Application Summary : Apremilast is an oral phosphodiesterase 4 inhibitor indicated for the twice-daily treatment of adults with psoriasis and psoriatic arthritis . It reduces the severity and extent of moderate to severe plaque psoriasis, including nail, scalp and palmoplantar manifestations .
  • Methods of Application : Apremilast is administered orally twice a day .
  • Results or Outcomes : In the ESTEEM and PALACE clinical trials, Apremilast showed beneficial results in reducing the severity of psoriasis and improving the signs and symptoms of psoriatic arthritis .

Asymmetric Synthesis

  • Application Summary : Apremilast has been used in the development of a new protocol for its asymmetric synthesis using tert-butanesulfinamide as a chiral auxiliary .
  • Methods of Application : This synthetic route consisted of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde .
  • Results or Outcomes : Apremilast was obtained in an overall 56% yield and with 95.5% ee .

Treatment of Behçet’s Disease

  • Application Summary : Apremilast is used to treat oral ulcers associated with Behçet’s disease . Behçet’s disease is a rare disorder that causes blood vessels to become inflamed .
  • Methods of Application : Apremilast is administered orally .
  • Results or Outcomes : Apremilast has shown effectiveness in reducing the number and pain of oral ulcers in patients with Behçet’s disease .

Treatment of Alcohol-use Disorder

  • Application Summary : Apremilast has been studied as a potential treatment for alcohol-use disorder .
  • Results or Outcomes : The outcomes of these studies are not readily available. For comprehensive and detailed information, I recommend referring to scientific literature or consulting with a healthcare professional .

Treatment of Ankylosing Spondylitis

  • Application Summary : Apremilast has been studied as a potential treatment for ankylosing spondylitis , a type of arthritis that affects the spine .
  • Results or Outcomes : The outcomes of these studies are not readily available. For comprehensive and detailed information, I recommend referring to scientific literature or consulting with a healthcare professional .

Treatment of Ulcerative Colitis

  • Application Summary : Apremilast has been studied as a potential treatment for ulcerative colitis , a chronic disease that causes inflammation and sores, called ulcers, in the inner lining of the large intestine .
  • Results or Outcomes : The outcomes of these studies are not readily available. For comprehensive and detailed information, I recommend referring to scientific literature or consulting with a healthcare professional .

Safety And Hazards

Apremilast is harmful if swallowed and is suspected of damaging fertility or the unborn child . It has demonstrated a favorable benefit-risk profile in patients with psoriasis, psoriatic arthritis, or Behçet’s syndrome .

将来の方向性

Apremilast has been studied for its potential in treating various other diseases such as ankylosing spondylitis, Behcet’s disease, atopic dermatitis, and ulcerative colitis . It has also been studied as a treatment for alcohol-use disorder .

特性

IUPAC Name

N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOZEMNVLZVGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apremilast, (+/-)-

CAS RN

253168-86-4
Record name Apremilast, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253168864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APREMILAST, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5UK68MGDZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A stirred solution of 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine (1.0 g, 3.7 mmol) and 3-acetamidophthalic anhydride (751 mg, 3.66 mmol) in acetic acid (20 mL) was heated at reflux for 15 h. The solvent was removed in vacuo to yield an oil. Chromatography of the resulting oil yielded the product as a yellow solid (1.0 g, 59% yield): mp, 144° C.; 1H NMR (CDCl3) δ1.47 (t, J=7.0 Hz, 3H, CH3), 2.26 (s, 3H, CH3), 2.88 (s,3H, CH3), 3.75 (dd, J=4.4, 14.3 Hz, 1H, CHH), 3.85 (s, 3H, CH3), 4.11 (q, J=7 Hz, 2H, CH2), 5.87 (dd, J=4.3, 10.5 Hz, 1H, NCH), 6.82-6.86 (m, 1H, Ar), 7.09-7.11 (m, 2H, Ar), 7.47 (d, J=7 Hz, 1H., Ar), 7.64 (t, J=8 Hz, 1H, Ar), 8.74 (d, J=8 Hz, 1H, Ar), 9.49 (br s, 1H, NH); 13C NMR (CDCl3) δ14.61, 24.85, 41.54, 48.44, 54.34, 55.85, 64.43, 111.37, 112.34, 115.04, 118.11, 120.21, 124.85, 129.17, 130.96, 136.01, 137.52, 148.54, 149.65, 167.38, 169.09, 169.40; Anal Calc'd. for C22H24NO7S: C, 57.38; H, 5.25; N, 6.08. Found: C, 57.31; H, 5.34; N, 5.83.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
751 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
59%

Synthesis routes and methods II

Procedure details

A 500 mL 3-necked round bottom flask was equipped with a mechanical stirrer, thermometer, and condenser. The reaction vessel was charged with (S)-2-(3-ethoxy-4-methoxyphenyl)-1-(methylsulphonyl)-eth-2-yl amine N-acetyl-L-leucine salt (25 g, 56 mmol, 98% ee), 3-acetamidophthalic anhydride (12.1 g 58.8 mmol), and glacial acetic acid (250 mL). The mixture was refluxed over night and then cooled to <50° C. The solvent was removed in vacuo, and the residue was dissolved in ethyl acetate. The resulting solution was washed with water (250 mL×2), saturated aqueous NaHCO3 (250 mL×2), brine (250 mL×2), and dried over sodium sulphate. The solvent was evaporated in vacuo, and the residue recrystallized from a binary solvent containing ethanol (150 mL) and acetone (75 mL). The solid was isolated by vacuum filtration and washed with ethanol (100 mL×2). The product was dried in vacuo at 60° C. to a constant weight, affording 19.4 g (75% yield) of (S)-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-inoisoindoline-1,3-dione with 98% ee. Chiral HPLC (15/85 EtOH/20 mM KH2PO4 @pH 0.5, Ultron Chiral ES-OVS from Agilent Technology, 150 mm×4.6 mm, 0.4 mL/min., @240 nm): 25.4 mM (S-isomer, 98.7%), 29.5 min (R-isomer, 1.2%). 1H-NMR (CDCl3) δ: 1.47 (t, 3H), 2.26 (s, 3H), 2.87 (s, 3H), 3.68-3.75 (dd, 1H), 3.85 (s, 3H), 4.07-4.15 (q, 2H), 4.51-4.61 (dd, 1H), 5.84-5.90 (dd, 1H), 6.82-8.77 (m, 6H), 9.46 (s, 1H). 13C-NMR (DMSO-d6) δ: 14.66, 24.92, 41.61, 48.53, 54.46, 55.91, 64.51, 111.44, 112.40, 115.10, 118.20, 120.28, 124.94, 129.22, 131.02, 136.09, 137.60, 148.62, 149.74, 167.46, 169.14, 169.48.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apremilast, (+/-)-
Reactant of Route 2
Reactant of Route 2
Apremilast, (+/-)-
Reactant of Route 3
Reactant of Route 3
Apremilast, (+/-)-
Reactant of Route 4
Reactant of Route 4
Apremilast, (+/-)-
Reactant of Route 5
Reactant of Route 5
Apremilast, (+/-)-
Reactant of Route 6
Reactant of Route 6
Apremilast, (+/-)-

Citations

For This Compound
15,900
Citations
GM Keating - Drugs, 2017 - Springer
… improved to a significantly greater extent with apremilast than with placebo, with significant … seen as early as week 2 with apremilast. Apremilast 30 mg twice daily improved signs and …
Number of citations: 184 link.springer.com
P Schafer - Biochemical pharmacology, 2012 - Elsevier
… Apremilast is an orally available targeted PDE4 inhibitor that modulates a wide array of … In phase II studies of subjects with psoriasis and psoriatic arthritis, apremilast reversed features …
Number of citations: 459 www.sciencedirect.com
K Papp, JC Cather, L Rosoph, H Sofen, RG Langley… - The Lancet, 2012 - thelancet.com
Background Apremilast, a small-molecule inhibitor of phosphodiesterase 4, works intracellularly to modulate proinflammatory and anti-inflammatory mediator production, and doses of …
Number of citations: 307 www.thelancet.com
RM Poole, AD Ballantyne - Drugs, 2014 - Springer
… Apremilast has received its first global … apremilast in the treatment of plaque psoriasis in the USA and Europe. This article summarizes the milestones in the development of apremilast …
Number of citations: 75 link.springer.com
PH Schafer, A Parton, AK Gandhi… - British journal of …, 2010 - Wiley Online Library
… The current study demonstrates the broad anti-inflammatory effects of apremilast in vitro, … by apremilast. TNF-α production by NK cells and keratinocytes was inhibited by apremilast in …
Number of citations: 453 bpspubs.onlinelibrary.wiley.com
D Nassim, A Alajmi, A Jfri, K Pehr - Dermatologic Therapy, 2020 - Wiley Online Library
… This study shows the efficacy of apremilast in treating oral ulcers in patients with Behcet's. The effect of apremilast in this population seems to be faster than is seen in psoriasis. …
Number of citations: 23 onlinelibrary.wiley.com
C Pincelli, PH Schafer, LE French… - Journal of drugs in …, 2018 - europepmc.org
… Apremilast is a selective PDE4 inhibitor approved for the … the beneficial impact of apremilast treatment on PDE4 activity, … severe psoriasis, treatment with apremilast is associated with …
Number of citations: 71 europepmc.org
AC Palfreeman, KE McNamee… - … design, development and …, 2013 - Taylor & Francis
… Apremilast has been tested in a number of psoriasis and PsA pilot and … that apremilast is efficacious in the treatment of psoriasis and PsA, with significantly higher numbers of apremilast-…
Number of citations: 150 www.tandfonline.com
G Schett, VS Sloan, RM Stevens… - Therapeutic advances …, 2010 - journals.sagepub.com
… article, apremilast, a novel small molecule inhibitor of PDE4, is introduced. Apremilast has … Apremilast blocks the synthesis of several pro-inflammatory cytokines and chemokines, …
Number of citations: 193 journals.sagepub.com
M Augustin, CE Kleyn, C Conrad… - Journal of the …, 2021 - Wiley Online Library
… of apremilast. Findings from APPRECIATE demonstrate the real‐world value of apremilast for … improvement in disease severity and quality of life 6 (±1) months after apremilast initiation. …
Number of citations: 27 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。